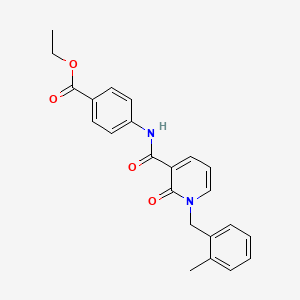
Ethyl 4-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a benzyl group (a benzene ring attached to a CH2 group), a dihydropyridine ring (a six-membered ring with one nitrogen atom and one carbonyl group), and a carboxamido group (a carbonyl group attached to an amine). The ethyl ester group (COOEt) is also present .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring, the introduction of the benzyl group, and the formation of the ethyl ester . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central dihydropyridine ring. The presence of the benzene ring and the carbonyl group would likely result in a planar structure around these atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The benzene ring could undergo electrophilic aromatic substitution reactions . The carbonyl group could undergo nucleophilic addition reactions, and the ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring could contribute to its lipophilicity, while the polar carbonyl and ester groups could allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis and Characterization
One area of application involves the synthesis and characterization of similar compounds, which are often explored for their structural and chemical properties. For instance, the synthesis of Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate via Knoevenagel condensation reaction showcases the interest in synthesizing complex organic compounds for further application in chemical research (Kariyappa et al., 2016). Such methodologies could potentially apply to the synthesis of Ethyl 4-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate, highlighting the relevance of synthesis techniques in accessing novel chemical entities for further study.
Pharmacological Applications
Another significant area of research is the pharmacological exploration of related compounds. For example, the discovery of prodrugs for enhancing oral pharmacokinetics indicates the pharmaceutical industry's interest in modifying compounds to improve their therapeutic profiles (Rais et al., 2017). Such research underscores the potential for Ethyl 4-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate and similar compounds to be developed into more efficacious therapeutic agents through chemical modification.
Material Science and Chemistry
In material science and chemistry, the study of Schiff base compounds derived from related esters for their nonlinear optical properties suggests the application of these compounds in developing new materials with specific optical characteristics (Abdullmajed et al., 2021). This points towards the potential utility of Ethyl 4-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate in the creation of novel materials for technological applications.
Mecanismo De Acción
Mode of Action
It’s worth noting that esters, such as this compound, can undergo various reactions including hydrolysis, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing the biological processes they are involved in.
Biochemical Pathways
For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . This reaction could potentially affect various biochemical pathways depending on the specific carboxylic acid produced and its role in the body.
Result of Action
The reactions that esters undergo, such as hydrolysis, can lead to the production of different molecules with potential biological activity . The specific effects would depend on the nature of these molecules and their interactions with cellular targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the rate and extent of reactions that the compound undergoes. For instance, the hydrolysis of esters is known to be catalyzed by both acids and bases . Therefore, the pH of the environment could potentially influence the rate of this reaction and, consequently, the action of the compound.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-29-23(28)17-10-12-19(13-11-17)24-21(26)20-9-6-14-25(22(20)27)15-18-8-5-4-7-16(18)2/h4-14H,3,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYSQYIUCHOLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B2427611.png)
![1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427615.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2427617.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2427619.png)

![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)
![4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2427622.png)

![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)
![6-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2427631.png)